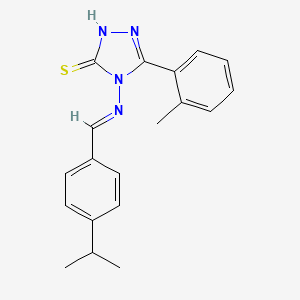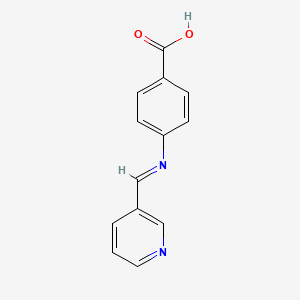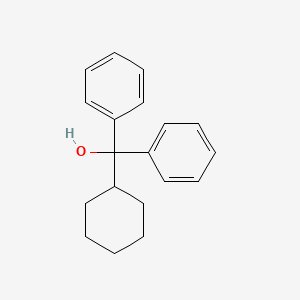![molecular formula C22H28 B11967022 Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene CAS No. 5698-88-4](/img/structure/B11967022.png)
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[142223,6]docosa-3,4,5,16,18,19-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple fused rings and double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in constructing the complex tricyclic framework of the compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may enable scalable production methods in the future.
化学反应分析
Types of Reactions
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
科学研究应用
Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has several scientific research applications, including:
Chemistry: Used as a model compound to study complex tricyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
相似化合物的比较
Similar Compounds
Tricyclo[4.3.1.03,7]decane: Known for its cage-like structure and found in various natural products.
Bicyclo[2.2.2]octane: A simpler tricyclic compound used in synthetic chemistry.
Uniqueness
Tricyclo[1422
属性
CAS 编号 |
5698-88-4 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene |
InChI |
InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2 |
InChI 键 |
SYHWDGVHTBCZLI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)




![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)
